molecular formula C11H12N6O4 B2385770 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide CAS No. 339279-29-7

5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide

Cat. No.: B2385770
CAS No.: 339279-29-7
M. Wt: 292.255
InChI Key: BTAHEFRCSAPEEN-UHFFFAOYSA-N
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Description

5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide is a complex chemical compound with significant applications in various fields, such as medicinal chemistry and pharmaceutical research. Its unique structure consists of a pyrimidine ring, an isoxazole ring, and a carbohydrazide group, which give it distinctive chemical properties.

Mechanism of Action

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide can be approached through multi-step organic reactions.

    • One common method involves the reaction of 5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidine with methyl iodide to form an intermediate, which is then reacted with an isoxazole derivative under specific conditions.

    • Reaction Conditions: : The reactions typically require anhydrous solvents, controlled temperatures, and the use of catalysts such as palladium on carbon or other transition metal complexes.

  • Industrial Production Methods

    • Industrially, the production scales up the laboratory synthesis, employing large reactors and more efficient purification processes.

    • Continuous flow chemistry techniques can also be utilized to enhance the yield and purity of the compound while minimizing production time and waste.

Chemical Reactions Analysis

  • Types of Reactions

    • The compound undergoes several types of chemical reactions including oxidation, reduction, and substitution reactions.

    • Oxidation: : Under strong oxidizing agents like potassium permanganate, it may form various oxidized products depending on the reaction conditions.

    • Reduction: : Using reducing agents like lithium aluminum hydride, the nitrile group can be converted to an amine.

    • Substitution: : Various nucleophilic substitution reactions can occur, particularly at the cyano and pyrimidine sites.

  • Common Reagents and Conditions

    • Oxidation: : Potassium permanganate in an acidic medium.

    • Reduction: : Lithium aluminum hydride in dry ether.

    • Substitution: : Nucleophiles like ammonia or primary amines under mild conditions.

  • Major Products

    • The major products vary but can include aminated derivatives, substituted pyrimidines, and oxidized isoxazole structures.

Scientific Research Applications

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.

    • Plays a role in studying reaction mechanisms and chemical properties due to its unique structure.

  • Biology

    • Used in the synthesis of biologically active molecules that can interact with various biological targets.

    • Investigated for its potential role in enzyme inhibition and receptor binding.

  • Medicine

    • Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes.

    • Used in drug discovery research to develop novel pharmacophores.

  • Industry

    • Employed in the manufacture of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

  • Similar Compounds

    • Compounds like 5-fluorouracil, 6-mercaptopurine, and azathioprine share some structural similarities with 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide.

    • These compounds are also used in medicinal chemistry for their antineoplastic and immunosuppressive properties.

  • Uniqueness

    • The inclusion of both the pyrimidine and isoxazole rings in its structure distinguishes it from other compounds, offering unique reactivity and potential biological activity.

    • Its versatility in undergoing a variety of chemical reactions also makes it a valuable compound for synthetic chemists.

Now that’s a mouthful! Is there anything else you want to dive into?

Properties

IUPAC Name

5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4/c1-16-10(19)6(3-12)4-17(11(16)20)5-7-2-8(15-21-7)9(18)14-13/h4,7H,2,5,13H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAHEFRCSAPEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C1=O)CC2CC(=NO2)C(=O)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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